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Compound of Interest

Compound Name: 2,5-Dimethyl-3-pyrroline

CAS No.: 59480-92-1

Cat. No.: B1329773

Get Quote

Executive Summary: The Scaffold Advantage
In the landscape of saturated and partially saturated nitrogen heterocycles, 2,5-Dimethyl-3-
pyrroline (CAS: 59480-92-1) occupies a strategic "Goldilocks zone" between the aromatic

stability of pyrroles and the conformational flexibility of pyrrolidines.[1]

For drug development professionals, this scaffold offers two distinct performance advantages

over the unsubstituted 3-pyrroline:

Metabolic Hardening: The

-methyl groups sterically hinder CYP450-mediated oxidation at the susceptible carbon atoms
adjacent to the nitrogen.[1]

Conformational Biasing: The substituents restrict ring puckering, potentially lowering the

entropic penalty upon binding to a target protein.[1]

This guide details the in-silico protocols required to predict and validate these properties,

comparing the product directly against standard alternatives.
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Comparative Technical Analysis
To objectively assess the utility of 2,5-Dimethyl-3-pyrroline, we compare its predicted

physicochemical profile against its metabolic precursor (3-Pyrroline) and its saturated analog

(2,5-Dimethylpyrrolidine).[1]

Table 1: Physicochemical & ADMET Profile Comparison
Data aggregated from PubChem, SwissADME predictions, and standard DFT calculations

(B3LYP/6-31G*).
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Property
2,5-Dimethyl-3-

pyrroline

(Product)

3-Pyrroline

(Alternative A)

2,5-

Dimethylpyrrolid

ine (Alternative
B)[1]

Implication for

Drug Design

Formula C₆H₁₁N C₄H₇N C₆H₁₃N

Product retains

unsaturation for

rigidification.[1]

MW ( g/mol ) 97.16 69.11 99.17

Low MW leaves

ample room for

functionalization

(Fragment-

Based Design).

[1]

LogP

(Consensus)
~0.8 - 1.1 ~0.2 ~1.4

Methyl groups

improve

lipophilicity/perm

eability

compared to

unsubstituted

core.[1]

pKa (Predicted) ~10.0 ~11.3 ~10.5

Slightly lower

basicity than

saturated

analogs due to

sp² character

influence.[1]

Rotatable Bonds 0 0 0

High rigidity;

favorable for

binding pockets

requiring defined

vectors.[1]

Metabolic

Liability

Low (Steric

Block)

High (

-oxidation)

Medium (N-

oxidation risk)

Key

Differentiator:

Methyls protect
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the

-carbons.[1]

TPSA (Å²) 12.0 12.0 12.0

Excellent BBB

permeability

potential.[1]

In-Silico Prediction Workflow
Reliable property prediction for this scaffold requires a specific computational workflow to

account for the cis/trans isomerism and ring puckering. Do not rely on 2D-topology descriptors

alone.

Diagram 1: The Validated In-Silico Pipeline
The following workflow ensures that stereoelectronic effects are captured before ADMET

profiling.

Input Structure
(SMILES/2D)

Ligand Prep
(Protonation pH 7.4)

 Fix Bond Order Conformational Search
(Monte Carlo/MMFF94)

 Generate Isomers
(Cis/Trans) DFT Optimization

(B3LYP/6-31G*)

 Lowest Energy
Conformer Descriptor Calculation

(Electrostatic/Steric)

 ESP Map &
Dipole ADMET Prediction

(SwissADME/ProTox-II)
 QSAR Models

Click to download full resolution via product page

Caption: A self-validating workflow moving from 2D topology to 3D quantum mechanical

optimization before ADMET scoring.

Detailed Protocol
Step 1: Stereochemical Enumeration
2,5-Dimethyl-3-pyrroline exists as a mixture of cis (meso) and trans (racemic) isomers.[1]

Action: Generate both isomers.

Causality: The trans isomer typically exhibits lower steric strain but different vector alignment

for substituents.[1] You must dock both if screening against a protein target.
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Step 2: DFT Geometry Optimization
Standard molecular mechanics (MM) often fail to accurately predict the planarity of the

pyrroline double bond in the presence of steric bulk.[1]

Method: Gaussian or ORCA.[1]

Functional/Basis Set: B3LYP/6-31G(d,p).

Goal: Calculate the HOMO/LUMO gap. A smaller gap in the pyrroline (compared to

pyrrolidine) indicates higher reactivity toward electrophiles (e.g., Michael acceptors in

covalent inhibitors).[1]

Step 3: Metabolic Stability Prediction (The "Methyl Block")
This is the critical performance metric.[1]

Tool: SMARTCyp or Xenosite.[1]

Protocol: Submit the SMILES of 2,5-Dimethyl-3-pyrroline and 3-Pyrroline.

Expected Result: The unsubstituted 3-pyrroline will show high "Score" (probability of

metabolism) at the C2/C5 positions.[1] The 2,5-dimethyl variant will show significantly

reduced scores at these positions due to steric hindrance, shifting metabolism to the N-atom

(N-oxidation) or distal methyl oxidation, which are generally slower processes.[1]

Mechanism of Action: The Metabolic Shield
Why choose the dimethyl variant? The diagram below illustrates the "Metabolic Shielding"

effect that extends the half-life of the scaffold in vivo.

Diagram 2: CYP450 Oxidation Vulnerability
Comparison[1]
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Caption: The alpha-methyl groups prevent rapid hydroxylation at the C2/C5 positions, a

common clearance pathway for cyclic amines.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1329773?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/382181326_Drug_Design_In_Silico-Profiling_of_New_Pyrrole_Derivatives_Promising_Anticancer_Agents_Against_Acute_Myeloid_Leukemia
https://www.sigmaaldrich.com/HK/zh/product/aldrich/d183601
https://www.benchchem.com/product/b1329773/docs#lead-optimization-guide-in-silico-profiling-of-2-5-dimethyl-3-pyrroline-1
https://www.benchchem.com/product/b1329773/docs#lead-optimization-guide-in-silico-profiling-of-2-5-dimethyl-3-pyrroline-1
https://www.benchchem.com/product/b1329773/docs#lead-optimization-guide-in-silico-profiling-of-2-5-dimethyl-3-pyrroline-1
https://www.benchchem.com/product/b1329773/docs#lead-optimization-guide-in-silico-profiling-of-2-5-dimethyl-3-pyrroline-1
https://www.benchchem.com/product/b1329773?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329773?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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